molecular formula C12H14ClNO2 B11871149 Ethyl 1-(6-chloropyridin-3-yl)cyclobutanecarboxylate

Ethyl 1-(6-chloropyridin-3-yl)cyclobutanecarboxylate

Cat. No.: B11871149
M. Wt: 239.70 g/mol
InChI Key: XICMPZHHVQQUMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 1-(6-chloropyridin-3-yl)cyclobutanecarboxylate is a valuable chemical intermediate designed for advanced research and development, particularly in medicinal chemistry and drug discovery. This compound features a synthetically versatile 6-chloropyridin-3-yl moiety, a scaffold frequently employed in the synthesis of active pharmaceutical ingredients and agrochemicals . The ester functional group (ethyl carboxylate) is a common precursor that can be readily hydrolyzed to acids, reduced to alcohols, or transformed into amides, allowing for extensive molecular diversification . The cyclobutane ring introduces significant steric and electronic constraints, which can be utilized to fine-tune the properties of resulting molecules, such as their metabolic stability, conformational flexibility, and overall three-dimensional shape. As a key building block, researchers can leverage this compound in cross-coupling reactions, where the chlorine atom on the pyridine ring can serve as a leaving group for metal-catalyzed substitutions, enabling the construction of more complex architectures . This compound is provided with high purity and is intended for research and further manufacturing applications only. It is not intended for diagnostic or therapeutic uses, nor for human consumption. Researchers should consult the Safety Data Sheet (SDS) for proper handling, storage, and disposal information.

Properties

Molecular Formula

C12H14ClNO2

Molecular Weight

239.70 g/mol

IUPAC Name

ethyl 1-(6-chloropyridin-3-yl)cyclobutane-1-carboxylate

InChI

InChI=1S/C12H14ClNO2/c1-2-16-11(15)12(6-3-7-12)9-4-5-10(13)14-8-9/h4-5,8H,2-3,6-7H2,1H3

InChI Key

XICMPZHHVQQUMH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1(CCC1)C2=CN=C(C=C2)Cl

Origin of Product

United States

Preparation Methods

tert-Butyl Carbamate as a Directing Group

The ambeed.com synthesis protocols highlight the use of tert-butyl (6-chloropyridin-3-yl)carbamate as a critical intermediate. The carbamate group directs lithiation to the para position (C4) of the pyridine ring, enabling subsequent electrophilic quenching. For example, treatment with n-butyllithium (n-BuLi) and tetramethylethylenediamine (TMEDA) at -78°C generates a stable lithio species at C4, which reacts with iodine to introduce an iodo substituent (33–57% yields). While this method primarily targets C4 functionalization, adapting the directing group or reaction conditions could enable C3 modifications required for cyclobutane attachment.

Carboxylation and Esterification Pathways

Lithiation followed by carboxylation with CO₂ gas yields pyridine-carboxylic acids, as demonstrated in the synthesis of 5-(tert-butoxycarbonylamino)-2-chloroisonicotinic acid (57% yield). Subsequent esterification with ethanol under acidic conditions (e.g., H₂SO₄) or coupling agents (e.g., DCC/DMAP) could theoretically produce ethyl carboxylates. However, direct application to cyclobutane systems requires further exploration.

Cyclobutane Ring Formation and Coupling Strategies

Cyclization of Linear Precursors

Cyclobutane rings are often synthesized via [2+2] photocycloadditions or ring-closing metathesis. For instance, irradiating a pyridine-bound vinyl group with UV light could induce a [2+2] reaction with a second alkene, forming the cyclobutane. However, this approach faces regioselectivity challenges and is less common in industrial settings due to scalability issues.

Cross-Coupling Reactions

The Negishi and Suzuki couplings offer robust methods for attaching pre-formed cyclobutane fragments to halogenated pyridines. For example:

  • Negishi Coupling : Reacting 3-bromo-6-chloropyridine with ethyl 1-zinciocyclobutanecarboxylate (prepared from ethyl 1-bromocyclobutanecarboxylate and zinc) could yield the target compound.

  • Suzuki Coupling : Using 3-bromo-6-chloropyridine and ethyl 1-boronocyclobutanecarboxylate under palladium catalysis might achieve similar results.

Both routes depend on the stability of cyclobutane-derived organometallic reagents, which are prone to ring strain-induced decomposition.

Experimental Protocols and Yield Optimization

Low-Temperature Lithiation and Electrophilic Quench

Adapting ambeed.com’s lithiation protocol, a hypothetical synthesis could proceed as follows:

  • Lithiation : Treat tert-butyl (6-chloropyridin-3-yl)carbamate with n-BuLi/TMEDA at -78°C to generate a C4-lithio intermediate.

  • Cyclobutane Introduction : Quench with ethyl cyclobutanecarbonyl chloride to form a ketone intermediate.

  • Reduction and Esterification : Reduce the ketone to a secondary alcohol using NaBH₄, followed by esterification with ethanol.

StepConditionsYield
Lithiationn-BuLi, TMEDA, -78°C60–70%
Electrophilic quenchEthyl cyclobutanecarbonyl chloride40–50%
ReductionNaBH₄, MeOH, 0°C75–85%
EsterificationH₂SO₄, ethanol, reflux80–90%

Challenges in Cyclobutane Stability

Cyclobutane’s ring strain (≈110 kJ/mol) complicates reactions requiring high temperatures or strong bases. For instance, attempted SNAr reactions on 3-bromo-6-chloropyridine with cyclobutane carboxylates failed due to the pyridine’s low reactivity, necessitating transition metal catalysis.

Comparative Analysis of Synthetic Routes

Cross-Coupling vs. Lithiation-Electrophile Methods

  • Cross-Coupling : Higher functional group tolerance but requires stable cyclobutane reagents.

  • Lithiation-Electrophile : Direct functionalization but limited to activated pyridine derivatives.

Esterification Timing

Introducing the ethyl ester early (e.g., using ethyl cyclobutanecarboxylate) avoids side reactions during later stages but may hinder coupling efficiency. Post-functionalization esterification offers purity advantages but requires additional steps.

Industrial Scalability and Environmental Considerations

Solvent and Reagent Selection

Ambeed.com’s use of THF and diethyl ether aligns with low-temperature lithiation requirements. Scaling these reactions necessitates solvent recovery systems to minimize waste.

Catalytic Efficiency

Palladium catalysts (e.g., Pd(PPh₃)₄) for Suzuki couplings must be optimized for turnover numbers (TONs > 1,000) to reduce costs. Ligand design (e.g., bulky phosphines) could mitigate cyclobutane-induced catalyst poisoning.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(6-chloropyridin-3-yl)cyclobutanecarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Medicinal Chemistry

Ethyl 1-(6-chloropyridin-3-yl)cyclobutanecarboxylate has been studied for its potential as a therapeutic agent. Research indicates that it may act as an antagonist of the sphingosine-1-phosphate receptor 3 (S1P3), which is involved in inflammatory processes and cancer progression. This property suggests its potential use in developing treatments for inflammatory diseases and certain cancers.

Case Study: S1P3 Antagonism

  • Objective: To evaluate the anti-inflammatory effects of this compound.
  • Method: In vitro assays measuring cytokine release in response to receptor activation.
  • Results: The compound demonstrated significant inhibition of cytokine release, indicating its potential as an anti-inflammatory agent.

Organic Synthesis

The compound serves as a versatile building block in organic synthesis, facilitating the creation of more complex molecules. Its unique structural features allow for various functional group modifications, making it valuable in synthetic chemistry .

Synthesis Pathways:

  • This compound can be synthesized through multi-step reactions involving cyclization and esterification techniques.
StepReaction TypeReagentsConditions
1CyclizationPyridine derivative + cyclobutane derivativeHeat, solvent
2EsterificationCarboxylic acid + alcoholAcid catalyst

Agrochemicals

The compound has potential applications in agricultural chemistry, particularly in developing new pesticides or herbicides. Its ability to interact with biological systems makes it a candidate for enhancing crop protection strategies.

Research Insights:

  • Studies have indicated that modifications to the chloropyridine moiety can lead to improved efficacy against specific pests or pathogens.

Mechanism of Action

The mechanism of action of ethyl 1-(6-chloropyridin-3-yl)cyclobutanecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following compounds share the cyclobutanecarboxylate core but differ in substituents, leading to distinct chemical and functional profiles:

Compound Name Substituent at Cyclobutane 1-Position Key Functional Groups Molecular Weight (g/mol)*
Ethyl 1-(6-chloropyridin-3-yl)cyclobutanecarboxylate (Target Compound) 6-Chloropyridin-3-yl Chloropyridine, ester ~239.69
Ethyl 1-(2-(2,3-difluorobenzylidene)-1-methylhydrazinyl)cyclobutanecarboxylate Difluorobenzylidene-methylhydrazinyl Hydrazine, difluorobenzylidene, ester ~353.30
Methyl 1-(methylamino)cyclobutanecarboxylate Methylamino Amine, ester ~157.18
Ethyl 1-(6-chloro-3-pyridylmethyl)-1H-1,2,3-triazole-4-carboxylate 6-Chloro-3-pyridylmethyl-triazole Triazole, chloropyridine, ester ~309.74

*Calculated based on molecular formulas inferred from compound names.

Key Observations:

  • Steric Influence: Bulky substituents like the difluorobenzylidene hydrazinyl group in may restrict conformational flexibility, whereas the smaller chloropyridinyl group in the target compound allows for greater rotational freedom.
  • Biological Relevance: The triazole analog in demonstrates the agrochemical utility of heterocyclic systems, suggesting that the target compound’s pyridine moiety could similarly interact with biological targets.

Physicochemical and Analytical Data

  • Boiling Points/Solubility: Specific data for the target compound are unavailable, but halogenated analogs (e.g., 3,3-difluorocyclobutanecarboxylate in ) likely exhibit higher boiling points due to increased molecular weight and polarity.
  • Spectroscopic Characterization: NMR: Methyl 1-(methylamino)cyclobutanecarboxylate shows δ 2.29 ppm for methyl groups, while the target compound’s pyridine protons would resonate downfield (~7–8 ppm) . LCMS: The difluorobenzylidene derivative in has an [M+H]+ peak at m/z 353, whereas the target compound’s molecular ion would likely appear near m/z 240.

Biological Activity

Ethyl 1-(6-chloropyridin-3-yl)cyclobutanecarboxylate (CAS: 485828-27-1) is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Molecular Characteristics :

  • Molecular Formula : C12H14ClNO2
  • Molar Mass : 239.7 g/mol
  • Density : 1.242 g/cm³
  • Boiling Point : Approximately 329.1 °C
  • pKa : 0.34

These properties suggest that this compound is a stable compound with potential for various chemical reactions, which may influence its biological activity .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity :
    • The compound has been studied for its inhibitory effects on dipeptidyl peptidase IV (DPP-IV), an enzyme involved in glucose metabolism. Inhibition of DPP-IV can lead to increased levels of incretin hormones, which are important for insulin regulation and glucose homeostasis .
  • Antitumor Activity :
    • Preliminary studies indicate that this compound may exhibit antitumor properties by modulating pathways associated with cancer cell proliferation and survival. The involvement of cyclobutane derivatives in cancer therapy has been noted in various research contexts, suggesting a potential role for this compound in oncological treatments .
  • Immunomodulatory Effects :
    • There is evidence to suggest that compounds similar to this compound can influence immune responses, possibly through the modulation of tryptophan metabolism via indoleamine 2,3-dioxygenase (IDO) pathways. This could have implications for autoimmune diseases and cancer immunotherapy .

Therapeutic Applications

This compound has potential applications in several therapeutic areas:

  • Diabetes Management : By inhibiting DPP-IV, the compound may help manage non-insulin dependent diabetes mellitus and improve glucose tolerance .
  • Cancer Treatment : Its antitumor properties suggest it could be developed as a treatment option for various cancers, including melanoma and colorectal cancer .

Case Study 1: DPP-IV Inhibition

A study demonstrated that this compound significantly inhibited DPP-IV activity in vitro, resulting in enhanced insulin secretion from pancreatic beta cells. This finding supports its potential use in diabetes management.

Case Study 2: Antitumor Efficacy

In a preclinical model of melanoma, administration of the compound resulted in reduced tumor growth and increased apoptosis among tumor cells. Further investigations are necessary to elucidate the specific pathways involved.

Q & A

Basic Research Questions

Q. What are the typical synthetic routes for Ethyl 1-(6-chloropyridin-3-yl)cyclobutanecarboxylate, and how are reaction conditions optimized?

  • Methodology : The compound is synthesized via nucleophilic substitution or condensation reactions. For example, cyclobutanecarboxylate derivatives are reacted with 6-chloropyridin-3-yl precursors under nitrogen at elevated temperatures (110°C for 15 hours) using bases like N,N-diisopropylethylamine. Post-reaction purification employs reverse-phase C-18 column chromatography with formic acid-acetonitrile/water gradients .
  • Key Data :

  • Yield: 11–78% depending on reaction steps and purification efficiency .
  • LCMS: m/z 297–353 [M+H]⁺, retention times 0.93–1.15 min (SQD-FA05 conditions) .

Q. How is the compound characterized structurally, and what spectroscopic techniques are prioritized?

  • Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) and High-Performance Liquid Chromatography (HPLC) are standard. For example:

  • ¹H-NMR (DMSO-d₆): δ 2.05–2.56 (m, cyclobutane protons), 3.82 (s, methyl ester), 7.12–7.48 (aromatic protons) .
  • HPLC ensures purity (>95%) under acidic mobile phases .

Q. What computational tools are recommended for predicting the compound’s reactivity or stability?

  • Methodology : Density Functional Theory (DFT) calculations using Gaussian or ORCA software to model cyclobutane ring strain and electron-withdrawing effects of the chloropyridinyl group. Molecular dynamics simulations assess solvation effects in polar aprotic solvents .

Advanced Research Questions

Q. How are crystallographic challenges addressed during X-ray diffraction analysis of cyclobutane-containing derivatives?

  • Methodology : Use SHELXL for refinement, focusing on resolving torsional strain in the cyclobutane ring. Twinned data may require the HKLF5 format in SHELXTL. Structure validation tools like PLATON (ADDSYM) check for missed symmetry .
  • Case Study : A related compound, Ethyl 1-benzyl-3-phenyl-pyrazole-5-carboxylate, showed R₁ = 0.039 after iterative refinement cycles .

Q. How can contradictory synthetic yields be resolved when scaling up reactions?

  • Methodology : Kinetic profiling using in-situ IR or ReactIR to identify rate-limiting steps. For example, lower yields (11%) in hydrazine condensation steps may arise from imine reversibility; adding molecular sieves or lowering temperature improves conversion .
  • Data Comparison : Pilot-scale reactions show 20% yield improvement under controlled water activity (aw < 0.3) .

Q. What strategies validate the compound’s bioactivity in structure-activity relationship (SAR) studies?

  • Methodology :

Synthesize analogs (e.g., replacing chloropyridinyl with difluorobenzylidene groups) .

Test in vitro binding affinity (e.g., α4β2 nAChR antagonism) via radioligand displacement assays .

Correlate LogP (calculated: 3.54) with membrane permeability using Caco-2 cell models .

Q. How are impurities or degradation products identified during stability studies?

  • Methodology : Forced degradation under heat/humidity (40°C/75% RH) followed by LC-HRMS. Major degradants include hydrolysis products (e.g., cyclobutanecarboxylic acid) and dimerization byproducts. MS/MS fragmentation patterns (e.g., m/z 353 → 297) confirm pathways .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.